molecular formula C17H13ClN4S B287314 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287314
M. Wt: 340.8 g/mol
InChI Key: KGUCDRWQDGRFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various cellular pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity. The compound has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), suggesting its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum biological activity. This makes it a potential candidate for the development of novel therapeutic agents for various diseases. However, the compound has some limitations for lab experiments. For example, it has low solubility in water, which makes it difficult to administer in vivo. It also has poor stability under acidic conditions, which limits its use in certain assays.

Future Directions

There are several future directions for the research on 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of biological assays. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's mechanism of action should also be further elucidated to better understand its biological activities. Additionally, the compound's toxicity and pharmacokinetic profile should be thoroughly evaluated to determine its safety and efficacy in vivo.
Conclusion
In conclusion, 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown broad-spectrum biological activity in various biological assays. The compound's synthesis method is relatively simple, and it has been extensively studied for its potential as a therapeutic agent. However, the compound has some limitations for lab experiments, and its mechanism of action is not fully understood. Further research is needed to fully explore the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The method involves the reaction of 4-chlorobenzyl hydrazine with 2-benzylidene-1,3-thiazolidin-4-one in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-azido-1-(4-chlorobenzyl)-1H-1,2,3-triazole to obtain the final product. The synthesis method is relatively simple and can be carried out in a few steps.

Scientific Research Applications

3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential as a therapeutic agent. The compound has shown promising results in various biological assays, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been reported to possess potent antioxidant and anticonvulsant properties.

properties

Product Name

3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-benzyl-6-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c18-14-8-6-13(7-9-14)11-16-21-22-15(19-20-17(22)23-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

KGUCDRWQDGRFEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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